Dihydro-beta-ergocryptine
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Description
Dihydro-beta-ergocryptine, also known as Epicriptine, is a dopamine agonist of the ergoline class . It constitutes one third of the mixture known as dihydroergocryptine . It is used as an antiparkinson agent in the treatment of Parkinson’s disease .
Synthesis Analysis
This compound is a derivative of the tetracyclic compound 6-methylergonovine, produced by the fungus Claviceps purpurea . The derivatives of this fungus are identified to be about 350 different substances from which the components of the ergoloid mesylate mixture are composed of the dihydrogenated ergot alkaloid derivatives .Molecular Structure Analysis
The molecular formula of this compound is C32H43N5O5 . The beta differs from the alpha form only in the position of a single methyl group, which is a consequence of the biosynthesis of the parent compound ergocryptine .Properties
{ "Design of the Synthesis Pathway": "The synthesis of Dihydro-beta-ergocryptine can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Ergotamine tartrate", "Hydrogen gas", "Palladium on carbon", "Sodium borohydride", "Acetic acid", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Ergotamine tartrate is first reduced to dihydroergotamine using hydrogen gas and palladium on carbon as a catalyst.", "Dihydroergotamine is then reacted with sodium borohydride to form dihydroergocristine.", "Dihydroergocristine is then acetylated using acetic acid and methanol to form dihydro-beta-acetyl-ergocristine.", "Dihydro-beta-acetyl-ergocristine is then reacted with chloroform and sodium hydroxide to form dihydro-beta-ergocryptine.", "The final product is purified using hydrochloric acid, diethyl ether, and water." ] } | |
CAS No. |
19467-62-0 |
Molecular Formula |
C32H43N5O5 |
Molecular Weight |
577.7 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C32H43N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,15,17-18,20,22,24-25,27,33,41H,6,8,11-14,16H2,1-5H3,(H,34,38)/t18-,20+,22+,24+,25-,27-,31+,32-/m0/s1 |
InChI Key |
SBFXHXZNBNFPHV-PSELOKDRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O |
SMILES |
CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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